
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate typically involves a multi-step process:
Diazotization: The starting material, 4-((2-Hydroxyethyl)methylamino)aniline, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole to form the azo compound.
Quaternization: The resulting azo compound is quaternized using methyl sulfate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Substituted aromatic compounds with additional functional groups like nitro or sulfonic acid groups.
Applications De Recherche Scientifique
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.
Industry: Utilized as a dye in textile and cosmetic industries for its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate involves its interaction with molecular targets through its azo group. The compound can undergo photo-induced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid proteins.
Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.
Uniqueness
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a hydroxyethyl group. These features confer distinct photophysical properties, making it suitable for specialized applications like photodynamic therapy and advanced staining techniques.
Propriétés
Numéro CAS |
72089-19-1 |
|---|---|
Formule moléculaire |
C19H24N4O6S2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
2-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]ethanol;methyl sulfate |
InChI |
InChI=1S/C18H21N4O2S.CH4O4S/c1-21(10-11-23)14-6-4-13(5-7-14)19-20-18-22(2)16-9-8-15(24-3)12-17(16)25-18;1-5-6(2,3)4/h4-9,12,23H,10-11H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
NEOJTXAHRUYEFC-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCO.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


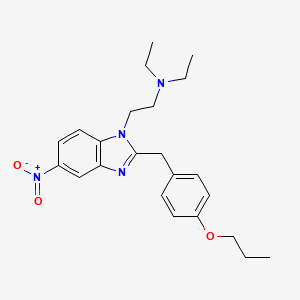
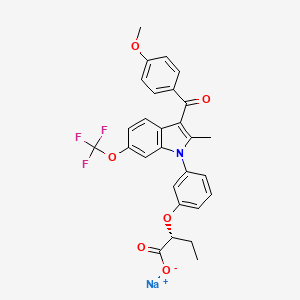
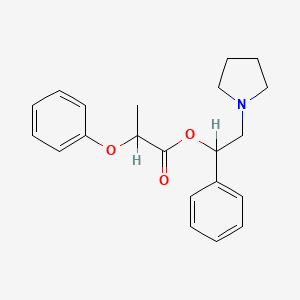
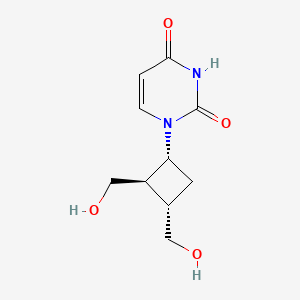

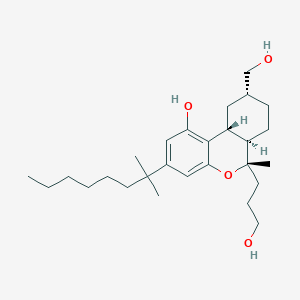
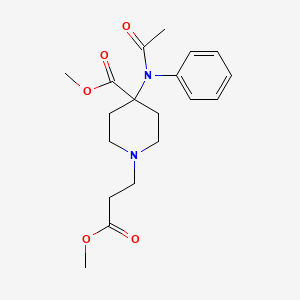
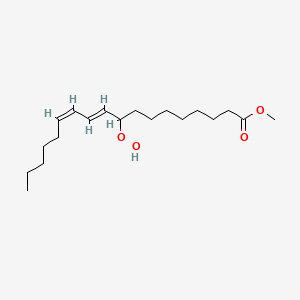


![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)



